molecular formula C12H22N2O4S B11203742 1-[(4-Methylpiperidino)sulfonyl]-3-piperidinecarboxylic acid

1-[(4-Methylpiperidino)sulfonyl]-3-piperidinecarboxylic acid

Cat. No.: B11203742
M. Wt: 290.38 g/mol
InChI Key: IQCFARIVZMHDNK-UHFFFAOYSA-N
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Description

1-[(4-Methylpiperidino)sulfonyl]-3-piperidinecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylpiperidino)sulfonyl]-3-piperidinecarboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and reaction conditions that favor the desired product formation. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylpiperidino)sulfonyl]-3-piperidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(4-Methylpiperidino)sulfonyl]-3-piperidinecarboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methylpiperidino)sulfonyl]-3-piperidinecarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
  • 3-(3-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

Comparison: 1-[(4-Methylpiperidino)sulfonyl]-3-piperidinecarboxylic acid is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and binding affinities, which can be leveraged in the design of new molecules with tailored properties.

Properties

Molecular Formula

C12H22N2O4S

Molecular Weight

290.38 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)sulfonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C12H22N2O4S/c1-10-4-7-13(8-5-10)19(17,18)14-6-2-3-11(9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)

InChI Key

IQCFARIVZMHDNK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)N2CCCC(C2)C(=O)O

Origin of Product

United States

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